molecular formula C18H21N5OS B502222 {[3-(BENZYLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

{[3-(BENZYLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

Cat. No.: B502222
M. Wt: 355.5g/mol
InChI Key: JCTPIUXMXVXOGM-UHFFFAOYSA-N
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Description

{[3-(BENZYLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound characterized by its unique structure, which includes a benzyl group, a phenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(BENZYLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps, including the formation of the benzyl and phenyl groups, followed by the introduction of the tetrazole ring. Common reagents used in these reactions include benzyl chloride, phenylmagnesium bromide, and sodium azide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

{[3-(BENZYLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and phenyl positions, using reagents like sodium hydroxide or halogens.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

{[3-(BENZYLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {[3-(BENZYLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with cell wall synthesis or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.

    4-Iodobenzoic Acid: Contains a benzene ring with an iodine substituent and a carboxylic acid group.

Uniqueness

{[3-(BENZYLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is unique due to its combination of a benzyl group, a phenyl group, and a tetrazole ring, which imparts distinct chemical and biological properties. This structural complexity allows for a wide range of applications and makes it a valuable compound in scientific research.

Properties

Molecular Formula

C18H21N5OS

Molecular Weight

355.5g/mol

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-[(3-phenylmethoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C18H21N5OS/c1-23-18(20-21-22-23)25-11-10-19-13-16-8-5-9-17(12-16)24-14-15-6-3-2-4-7-15/h2-9,12,19H,10-11,13-14H2,1H3

InChI Key

JCTPIUXMXVXOGM-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCNCC2=CC(=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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